![molecular formula C13H18N2O2 B10973193 N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B10973193.png)
N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE is an organic compound known for its unique chemical structure and properties This compound features an oxolane ring attached to a carboxamide group, with a dimethylamino phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE typically involves the reaction of 4-(dimethylamino)benzaldehyde with oxolane-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE: shares similarities with other oxolane and carboxamide derivatives, such as Quinolinecarboxamide Chalcone (QCC) and various isoxazole derivatives.
Uniqueness:
- The unique combination of the oxolane ring and dimethylamino phenyl group imparts distinct chemical and biological properties to N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
QLWHDUZKYUJPGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10973112.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10973113.png)
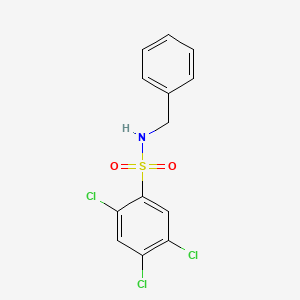
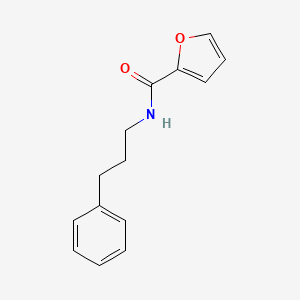
![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10973124.png)
![4-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10973144.png)
![1-[(4-Methylphenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B10973152.png)
![6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10973167.png)
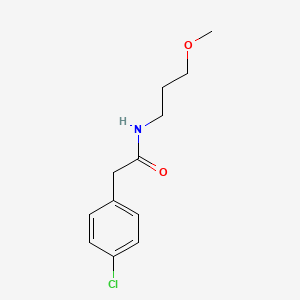

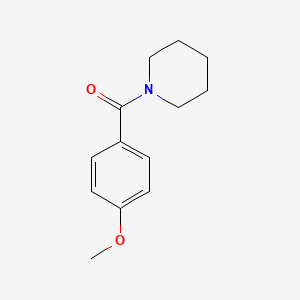
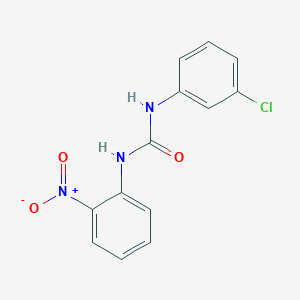
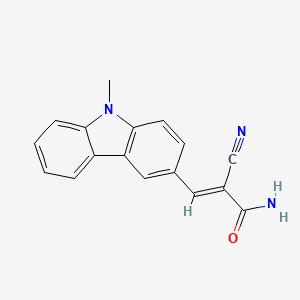
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10973205.png)
